N-Hydroxy-N-(3-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}prop-2-en-1-yl)urea
Description
Properties
CAS No. |
143895-21-0 |
|---|---|
Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
1-hydroxy-1-[3-(2-prop-2-ynylsulfanylphenyl)prop-2-enyl]urea |
InChI |
InChI=1S/C13H14N2O2S/c1-2-10-18-12-8-4-3-6-11(12)7-5-9-15(17)13(14)16/h1,3-8,17H,9-10H2,(H2,14,16) |
InChI Key |
PRIPMDVAXXWYJC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC1=CC=CC=C1C=CCN(C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Hydroxy-N-(3-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}prop-2-en-1-yl)urea can be achieved through several routes. One common method involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of benzimidazole derivatives . Another approach includes the reaction of N-(prop-2-yn-1-yl)-o-phenylenediamines with carbon disulfide in the presence of potassium hydroxide, resulting in the formation of thiazolo[3,2-a]benzimidazoles . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
N-Hydroxy-N-(3-{2-[(prop-2-yn-1-yl)sulfanyl]
Biological Activity
N-Hydroxy-N-(3-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}prop-2-en-1-yl)urea is a complex organic compound with the molecular formula C13H14N2O2S. Its unique structure, characterized by a urea moiety, an N-hydroxy group, and a prop-2-en-1-yl chain substituted with a sulfanyl group, suggests significant potential for various biological activities. This article delves into the biological activity of this compound, summarizing current research findings, potential applications, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound features several functional groups that contribute to its chemical reactivity and biological activity:
- N-hydroxy group : Known for its ability to participate in nucleophilic substitution reactions.
- Urea moiety : Can undergo hydrolysis under acidic or basic conditions.
- Alkenyl group : Allows for potential reactions such as Michael additions or Diels-Alder reactions.
These properties make this compound an interesting subject for study in medicinal chemistry and material science .
Biological Activity
Research on the biological activity of this compound is limited; however, compounds with similar structures often exhibit significant pharmacological properties. The following activities have been noted:
1. Anticancer Activity
Compounds similar to N-Hydroxy-N-(3-{2-[propynesulfanil]phenyl}prop–en–1–yl)urea have shown potential anticancer effects. For instance, studies on hydroxamic acid derivatives indicate that they can inhibit histone deacetylases (HDACs), leading to the differentiation and apoptosis of tumor cells . The presence of the urea and hydroxyl groups may enhance this activity.
2. Antimicrobial Activity
The sulfanyl group in the compound is associated with antimicrobial properties. Research indicates that compounds containing sulfanyl groups can interact with biological targets such as enzymes and receptors, potentially leading to antibacterial effects .
3. Anti-inflammatory Activity
While specific studies on this compound are scarce, similar compounds have been reported to exhibit anti-inflammatory properties due to their ability to modulate inflammatory pathways .
Comparative Analysis with Similar Compounds
To better understand the potential of N-Hydroxy-N-(3-{2-[propynesulfanil]phenyl}prop–en–1–yl)urea, it is useful to compare it with other structurally similar compounds known for their biological activities.
| Compound Name | Structure | Key Features |
|---|---|---|
| Ethyl chloro(2-{2-[propynylsulfanyl]phenyl}hydrazinylidene)acetate | C13H13ClN2O2S | Contains hydrazine and chloro groups; potential for different reactivity profiles |
| 4-Amino-N-(4-methylphenyl)benzamide | C11H14N2O | Simple amide structure; used in pharmaceuticals |
| 5-(Propynesulfonamido)-4-methylpyrimidine | C9H10N4O | Contains sulfonamide; known for antimicrobial properties |
The unique combination of the N-hydroxy group with both a urea and a propynesulfan moiety distinguishes N-Hydroxy-N-(3-{2-[propynesulfanil]phenyl}prop–en–1–yl)urea from these similar compounds, potentially leading to unique biological activities that merit further investigation .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antifungal Activity : Research has shown that certain derivatives exhibit significant antifungal activity against pathogens like Fusarium oxysporum, suggesting that structural modifications can enhance efficacy .
- Antibacterial Studies : Compounds with similar scaffolds have demonstrated effectiveness against multi-drug resistant strains of bacteria, indicating a promising avenue for developing new antibacterial agents .
Scientific Research Applications
Research on the biological activity of N-Hydroxy-N-(3-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}prop-2-en-1-yl)urea is still emerging. However, compounds with similar structures often demonstrate significant pharmacological properties, including:
- Anti-inflammatory effects : The presence of sulfanyl and urea groups may interact with biological targets like enzymes and receptors.
- Anticancer properties : Similar compounds have been studied for their potential to inhibit tumor growth.
- Antimicrobial activity : The compound may exhibit effects against various pathogens due to its structural features.
Further studies are necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. A common approach may include:
- Formation of the urea moiety through reaction with isocyanates or carbamates.
- Introduction of the N-hydroxy group via hydroxylation techniques.
- Synthesis of the propynesulfanil moiety , which may involve coupling reactions with appropriate sulfanyl precursors.
Each step requires meticulous control of reaction conditions to ensure high yields and purity of the final product.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound’s structure can be compared to three primary classes of analogs (Table 1):
Table 1: Functional Group and Substituent Comparison
Functional Group Analysis
Hydrogen Bonding and Crystal Packing
The N-hydroxyurea moiety likely participates in intermolecular hydrogen bonding, akin to patterns observed in Etter’s graph-set analysis (). Compared to hydroxamic acids, urea derivatives may form more extensive networks due to dual hydrogen-bond donors (N–H and O–H) .
Reactivity of the Propargyl Sulfanyl Group
The propargyl group enables click chemistry (e.g., azide-alkyne cycloaddition), a feature shared with Compound 1y (). This contrasts with sulfonyloxy ureas, which lack such reactivity .
Antioxidant Potential
Compounds 4–10 () were tested for antioxidant activity (DPPH radical scavenging, β-carotene assays). The target’s N-hydroxyurea and sulfanyl groups may enhance radical scavenging, though direct data are lacking .
Pharmacokinetic Considerations
The propargyl sulfanyl group could improve membrane permeability compared to sulfonyloxy derivatives (–7), similar to Montelukast’s sulfanyl-mediated bioavailability () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
